2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring a bromomethyl group at the ortho position and a trifluoromethyl group at the para position on the phenyl ring. Its molecular formula is C₁₃H₁₈BBrF₃O₂, with an average mass of 367.96 g/mol (estimated based on analogous structures) . The bromomethyl group enables alkylation or nucleophilic substitution, while the trifluoromethyl group imparts electron-withdrawing effects, enhancing stability and influencing reactivity. The pinacol boronate ester moiety (1,3,2-dioxaborolane) facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-[2-(bromomethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(17,18)19)7-9(11)8-16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSNWGJPQXMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s interaction with its targets leads to the protodeboronation of alkyl boronic esters, which is a critical step in various biochemical pathways .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to various compounds, including methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are similar to the compound , is considerably accelerated at physiological pH . Therefore, these factors must be taken into account when considering these compounds for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
The compound is a valuable building block in organic synthesis. It’s involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling. The boron moiety in the compound can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Scientific Research Applications
Applications in Scientific Research
-
Organic Synthesis
- The compound is utilized as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
-
Materials Science
- It serves as a precursor for the preparation of boron-containing polymers and materials. The incorporation of boron can enhance thermal stability and mechanical properties, which are crucial for applications in electronics and aerospace.
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Medicinal Chemistry
- Research indicates that derivatives of this compound exhibit potential biological activity. For instance, its bromomethyl group can participate in nucleophilic substitution reactions, leading to compounds with anti-cancer properties.
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Fluorinated Compounds
- The trifluoromethyl group enhances lipophilicity and metabolic stability in drug design. Compounds containing this moiety are often more potent and selective in biological assays.
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry demonstrated the synthesis of novel anticancer agents using derivatives of the compound. The research highlighted the effectiveness of bromomethyl substitution in enhancing cytotoxicity against various cancer cell lines .
Case Study 2: Development of Boron-Based Polymers
Research conducted by materials scientists explored the use of this compound in creating boron-based polymers with improved thermal properties. The findings indicated that polymers synthesized from this compound exhibited superior heat resistance compared to traditional polymers .
Case Study 3: Fluorinated Drug Candidates
In a study focused on drug development, researchers synthesized several fluorinated compounds derived from this dioxaborolane. These compounds showed promising results in terms of bioavailability and efficacy against specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para Substituents
- 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (para-bromomethyl isomer) Structure: Bromomethyl group at the para position . Synthesis: Prepared via pinacol ester exchange from 4-(bromomethyl)phenylboronic acid, yielding 51% . Reactivity: Used in alkylation reactions (e.g., pyrrole derivatization in DMSO with n-BuLi, 34% yield) .
Halogen-Substituted Analogues
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Structure: Bromo substituent instead of bromomethyl . Applications: Key intermediate in nickel-catalyzed reductive alkylation (e.g., coupling with ethyl 4-bromobutanoate) . Reactivity: Less reactive toward nucleophiles compared to bromomethyl derivatives, as the C-Br bond is less labile than C-Br in bromomethyl groups .
Trifluoromethyl-Containing Analogues
- Applications: Used in enantioselective carbene transformations (e.g., cyclopropanation reactions with dr >20:1) . Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature enhances electrophilicity of the boronate, accelerating cross-coupling reactions compared to electron-donating substituents .
Methoxy-Substituted Analogues
- 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Key Data Table: Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Electronic Effects : The -CF₃ group stabilizes transition states in Suzuki reactions via electron withdrawal, enabling efficient coupling even with steric challenges .
- Synthetic Utility : Bromomethyl derivatives are preferred for post-functionalization (e.g., alkylation of heterocycles), whereas bromo or methoxy analogues are better suited for direct cross-coupling .
Preparation Methods
Synthesis of the Pinacol Boronate Ester Intermediate
The initial step involves synthesizing the arylboronic acid pinacol ester precursor, which can be prepared by reacting the corresponding boronic acid or boronic acid derivative with pinacol under anhydrous conditions. A typical procedure includes:
- Dissolving the boronic acid derivative in dry dichloromethane.
- Adding anhydrous magnesium sulfate as a drying agent.
- Introducing pinacol in slight excess (about 1.05 equivalents).
- Stirring the heterogeneous mixture under an inert atmosphere (argon) at room temperature for approximately 16 hours.
- Filtering the reaction mixture through Celite to remove drying agents and impurities.
- Concentrating the filtrate to obtain the crude pinacol boronate ester.
This method ensures high purity and yield of the boronate ester intermediate, which is crucial for subsequent bromination steps.
Bromination of the Hydroxymethyl Group to Bromomethyl
The key transformation to introduce the bromomethyl functionality involves the bromination of the corresponding hydroxymethyl-substituted arylboronate ester. This is typically achieved using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) as solvent under controlled temperature conditions.
- The reaction mixture is cooled to 0°C before the careful, portion-wise addition of carbon tetrabromide to avoid side reactions.
- Triphenylphosphine is added in approximately 2 equivalents relative to the substrate.
- The mixture is stirred initially at low temperature (0–20°C) and then allowed to warm to room temperature.
- The reaction proceeds for 4 to 18 hours depending on substrate and scale.
- After completion, the reaction mixture is quenched with water, and the product is extracted with ethyl acetate.
- The organic layers are dried, filtered, and concentrated.
- Purification is performed by silica gel column chromatography using a non-polar solvent system such as hexane/ethyl acetate (ratios around 99:1) to isolate the desired bromomethyl boronate ester as a crystalline solid.
Typical yields for this bromination step range from 90% to 94%.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pinacol ester formation | Boronic acid + pinacol + MgSO₄ in DCM | Room temperature | 16 hours | High | Under argon, heterogeneous mix |
| Bromination (hydroxymethyl to bromomethyl) | CBr₄ (2 eq), PPh₃ (2 eq) in THF | 0–20°C → RT | 4–18 hours | 90–94 | Ice cooling during addition, inert atmosphere |
| Workup and purification | Aqueous quench, extraction, silica gel chromatography | Ambient | — | — | Hexane/ethyl acetate eluent |
Additional Notes on Reaction Mechanism and Optimization
- The bromination reaction proceeds via the Appel reaction mechanism, where triphenylphosphine activates carbon tetrabromide to form a reactive brominating species that converts the hydroxymethyl group to bromomethyl.
- Maintaining low temperature during reagent addition minimizes side reactions and decomposition.
- The use of anhydrous solvents and inert atmosphere is critical to prevent hydrolysis of boronate esters.
- Purification by column chromatography ensures removal of triphenylphosphine oxide and other byproducts.
Research Findings and Comparative Data
- The described synthetic route has been validated in multiple studies demonstrating reproducible yields above 90% for the bromination step, with high purity of the final product confirmed by NMR and mass spectrometry.
- The bromomethyl boronate ester serves as a versatile building block for further functionalization, including nucleophilic substitution reactions and Suzuki-Miyaura cross-couplings, highlighting the importance of a clean and efficient preparation method.
- Alternative methods involving direct lithiation and borylation or other halogenation strategies are less commonly employed due to lower selectivity or harsher conditions.
Q & A
Q. Example Protocol :
- Reagents : 2-(4-(Trifluoromethyl)phenyl)ethanol, NBS, Pd catalyst, pinacolborane.
- Conditions : Bromination at 0–25°C; borylation at 80–100°C in anhydrous THF.
- Yield : ~60–75% after column chromatography (SiO, hexane/ethyl acetate) .
Basic: How is this compound utilized in cross-coupling reactions?
Answer:
The boronic ester moiety enables participation in Suzuki-Miyaura cross-couplings with aryl halides. Key applications include:
- Drug intermediate synthesis : Coupling with heteroaryl halides to construct biaryl motifs.
- Material science : Building π-conjugated systems for organic electronics.
Q. Reaction Conditions :
- Catalyst : Pd(PPh) or PdCl(dppf) (1–5 mol%).
- Base : KCO or CsF.
- Solvent : DMF or toluene/water (3:1).
- Temperature : 80–110°C, 12–24 hours .
Advanced: How does the bromomethyl group impact reaction selectivity and stability?
Answer:
The bromomethyl group introduces competing reactivity:
- Nucleophilic substitution : Liable to attack by amines or thiols, requiring inert atmospheres (N/Ar) and low temperatures (0–4°C) during handling.
- Stability trade-offs : The electron-withdrawing trifluoromethyl group stabilizes the boronic ester but may slow transmetalation in cross-couplings.
Q. Mitigation Strategies :
- Use bulky ligands (e.g., SPhos) to suppress undesired side reactions.
- Sequential reactions : Perform cross-coupling before bromomethyl functionalization to avoid interference .
Advanced: What analytical methods resolve structural ambiguities in this compound?
Answer:
Q. Example Data :
| Technique | Key Peaks |
|---|---|
| MS (ESI+) | [M+H]: 409.1 (calc. 409.0) |
| NMR (CDCl) | 1.3 ppm (s, 12H, pinacol CH), 4.8 ppm (s, 2H, CHBr) |
Basic: What handling protocols ensure compound stability?
Answer:
- Storage : Under argon at -20°C in amber vials to prevent photodegradation.
- Solubility : Dissolve in dry THF or DCM immediately before use.
- Moisture control : Use molecular sieves (3Å) in storage vials and gloveboxes for air-sensitive steps .
Advanced: How are competing reactivities managed in multifunctional systems?
Answer:
- Selective activation : Employ Pd catalysts with tailored ligands (e.g., XPhos) to favor boronic ester coupling over bromomethyl substitution.
- Protecting groups : Temporarily mask the bromomethyl group with silyl ethers (e.g., TBSCl) during cross-couplings .
Case Study :
In a nickel-catalyzed reductive alkylation (), competing β-hydride elimination was suppressed by using NaI as an additive, achieving 80% yield of the desired product.
Advanced: What computational methods predict reactivity trends?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in cross-couplings.
- Hammett parameters : Quantify electronic effects of the trifluoromethyl group on boronic ester reactivity (σ = 0.43) .
Basic: How is purity assessed and optimized?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
